7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15985063
InChI: InChI=1S/C13H16O/c1-13(2,3)10-6-4-5-9-7-8-11(14)12(9)10/h4-6H,7-8H2,1-3H3
SMILES:
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol

7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC15985063

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one -

Specification

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
IUPAC Name 7-tert-butyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C13H16O/c1-13(2,3)10-6-4-5-9-7-8-11(14)12(9)10/h4-6H,7-8H2,1-3H3
Standard InChI Key TUVYRJTXDSDYLT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=CC2=C1C(=O)CC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Basic Properties

The compound has the molecular formula C13H16O\text{C}_{13}\text{H}_{16}\text{O}, a molecular weight of 188.26 g/mol, and a density yet to be experimentally determined . Its IUPAC name, 7-(tert-butyl)-2,3-dihydro-1H-inden-1-one, reflects the tert-butyl group (-C(CH3_3)3_3) at the 7-position of the indenone scaffold (Figure 1). The partially saturated dihydroindene ring reduces steric strain compared to fully aromatic analogs, while the electron-withdrawing ketone group at position 1 influences its reactivity .

Table 1: Key physicochemical properties

PropertyValueSource
CAS Number5037-62-7
Molecular FormulaC13H16O\text{C}_{13}\text{H}_{16}\text{O}
Molecular Weight188.26 g/mol
Boiling PointNot reported-
Melting PointNot reported-

Structural Analysis and Isomerism

The tert-butyl group at position 7 distinguishes this compound from positional isomers such as 6-(tert-butyl)-2,3-dihydro-1H-inden-1-one (CAS 162752-17-2), which shares the same molecular formula but exhibits distinct electronic and steric profiles due to substituent placement . Nuclear magnetic resonance (NMR) data for such isomers would reveal differences in aromatic proton environments, particularly in the 1H^1\text{H}-NMR chemical shifts of protons near the substituent .

Synthesis and Reactivity

Functionalization and Derivatization

The ketone group at position 1 serves as a handle for further modifications. In related compounds, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamide, the ketone is converted to an amine via reductive amination to enhance biological activity . For 7-(tert-butyl)-2,3-dihydro-1H-inden-1-one, similar strategies could yield analogs with improved pharmacokinetic properties.

Future Directions

  • Synthetic Optimization: Developing regioselective methods to improve yield and purity.

  • Biological Screening: Evaluating inhibitory activity against kinases (e.g., DDR1, TrkA) and other disease-relevant targets.

  • Structural Studies: X-ray crystallography to resolve binding modes with proteins.

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